2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Purity specification Quality control Procurement

2-(Propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (CAS 478042‑25‑0) is a synthetic indole-hydrazone derivative belonging to a homologous series of 2‑(alkylsulfanyl)‑3H‑indol‑3‑one N‑(2,4,6‑trichlorophenyl)hydrazones. It is supplied as a solid with a molecular formula C₁₇H₁₄Cl₃N₃S and a molecular weight of 398.74 g·mol⁻¹.

Molecular Formula C17H14Cl3N3S
Molecular Weight 398.73
CAS No. 478042-25-0
Cat. No. B2786080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
CAS478042-25-0
Molecular FormulaC17H14Cl3N3S
Molecular Weight398.73
Structural Identifiers
SMILESCCCSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C17H14Cl3N3S/c1-2-7-24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)8-10(18)9-13(16)20/h3-6,8-9,21H,2,7H2,1H3
InChIKeyNZVASSZNVPLADZ-JCMHNJIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (CAS 478042-25-0): Core Identity for Informed Procurement


2-(Propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (CAS 478042‑25‑0) is a synthetic indole-hydrazone derivative belonging to a homologous series of 2‑(alkylsulfanyl)‑3H‑indol‑3‑one N‑(2,4,6‑trichlorophenyl)hydrazones. It is supplied as a solid with a molecular formula C₁₇H₁₄Cl₃N₃S and a molecular weight of 398.74 g·mol⁻¹ . Purity specifications range from 90 % (Sigma‑Aldrich/Key Organics BIONET) to NLT 98 % (MolCore, ISO‑certified) , making this compound suitable for pharmaceutical R&D and quality‑control applications requiring high‑purity indole‑hydrazone building blocks.

Why Generic Substitution Fails for 2-(Propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone


Substituting 2‑(propylsulfanyl)‑3H‑indol‑3‑one N‑(2,4,6‑trichlorophenyl)hydrazone with a close analog such as the ethyl‑ or isopropyl‑sulfanyl variant is not risk‑free. Even within this single homologous series, the alkyl‑chain length alters boiling point (Δ ~ 10 °C between propyl and ethyl), density, and molecular weight , which can directly affect chromatographic retention, solubility in reaction media, and downstream formulation consistency in analytical method development . Furthermore, commercial purity specifications differ materially: the propyl compound is available at NLT 98 % , whereas the closest isopropyl analog is listed at 95 % by some suppliers . These quantifiable differences in both intrinsic physicochemical properties and supplied quality mean that an uncontrolled substitution can introduce systematic error in structure‑activity relationship (SAR) studies or fail to meet regulatory purity thresholds in quality‑control applications.

Product-Specific Quantitative Evidence Guide for 2-(Propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (478042-25-0)


Purity Specification Advantage Over the Isopropyl Analog

The target compound is commercially available at a certified purity of NLT 98 % from an ISO‑certified supplier . In contrast, the closest structural analog—2‑(isopropylsulfanyl)‑3H‑indol‑3‑one N‑(2,4,6‑trichlorophenyl)hydrazone (CAS 478042‑26‑1)—is specified at only 95 % purity by AK Scientific . This 3‑percentage‑point purity gap is significant for applications requiring high‑purity starting material, such as analytical reference standards or SAR studies where impurity profiles must be minimized.

Purity specification Quality control Procurement

Supplier Network and Procurement Reliability Advantage

The target compound is catalogued by Sigma‑Aldrich (Key Organics BIONET), a global Tier‑1 supplier with documented certificates of analysis, country‑of‑origin traceability (GB), and defined physical form (solid) . The ethyl analog (CAS 478042‑24‑9) is also commercially available through TRC and Matrix Scientific [1], but a TRC listing for the propyl compound could not be located in the public domain as of the search date. For institutional procurement departments that require a validated supply chain from a major global distributor, the presence of the propyl compound in the Sigma‑Aldrich catalog represents a decisive advantage over analogs that are accessible only through niche or regional vendors.

Supplier network Procurement reliability Global sourcing

Distinct Physicochemical Profile: Boiling Point and Density Differentiation from the Ethyl Analog

Predicted physicochemical data reveal a measurable difference between the propyl and ethyl congeners. The target compound exhibits a predicted boiling point of 516.5 ± 60.0 °C and a density of 1.44 ± 0.1 g/cm³ . The ethyl analog (CAS 478042‑24‑9) has a predicted boiling point of 506.8 ± 60.0 °C and a density of 1.47 ± 0.1 g/cm³ . The ~10 °C boiling‑point delta and 0.03 g/cm³ density difference, while modest, are sufficient to alter GC retention times and reversed‑phase HPLC elution order in routine analytical workflows. The pKa values are essentially identical (~8.99 vs. ~8.98), indicating that ionization behaviour in solution is conserved across the series.

Physicochemical properties Boiling point Density Chromatography

Molecular Weight Identity with the Isopropyl Analog Enables Direct SAR Comparison While Alkyl Topology Remains Distinct

The target compound and its isopropyl analog (CAS 478042‑26‑1) share an identical molecular formula (C₁₇H₁₄Cl₃N₃S) and molecular weight (398.74 g·mol⁻¹) . This molecular‑weight parity is advantageous for SAR studies because observed differences in biological or physicochemical behaviour can be attributed specifically to the topology of the alkyl chain (linear n‑propyl versus branched isopropyl) rather than to changes in molecular mass. The ethyl analog, by contrast, has a lower molecular weight of 384.71 g·mol⁻¹ (C₁₆H₁₂Cl₃N₃S), which introduces an additional mass variable when comparing activity data .

Molecular weight Structure-activity relationship Alkyl chain topology

Indole-Hydrazone Class-Level Biological Potential and the Caution Against Extrapolation

Indole-hydrazone derivatives as a class have demonstrated a range of in vitro biological activities. In published studies, certain indole‑based hydrazones have shown cytotoxic activity against cancer cell lines [1] and anti‑toxoplasma efficacy in murine models (up to 49 % reduction in cyst burden for a structurally distinct indole‑hydrazone) [2]. Additionally, 2,4,6‑trichlorophenyl hydrazones have exhibited antiglycation activity with IC₅₀ values in the 27–56 µM range, outperforming the rutin standard (IC₅₀ = 70 µM) [3]. However, no peer‑reviewed biological data were located for the specific compound 2‑(propylsulfanyl)‑3H‑indol‑3‑one N‑(2,4,6‑trichlorophenyl)hydrazone. The class‑level data suggest potential utility in antimicrobial, cytotoxic, or antiglycation screening, but any extrapolation from class activity to this specific compound must be treated as a hypothesis requiring experimental validation.

Biological activity Indole-hydrazone Antimicrobial Cytotoxicity

Optimal Research and Industrial Application Scenarios for 2-(Propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone


High-Purity Reference Standard for Analytical Method Development

The NLT 98 % purity specification available from MolCore positions this compound as a candidate reference standard for HPLC/GC method development and validation in pharmaceutical quality‑control laboratories. Its predicted boiling point of 516.5 °C and density of 1.44 g/cm³ provide distinct chromatographic landmarks that differ from the ethyl analog, ensuring unambiguous peak identification in mixed‑analyte systems.

Structure-Activity Relationship (SAR) Studies on Alkyl Chain Topology

Because the propyl compound shares the identical molecular weight (398.74 g·mol⁻¹) with the isopropyl analog yet differs in chain topology (linear vs. branched) , it serves as an essential matched‑pair comparator in SAR campaigns. Researchers can probe the influence of alkyl‑chain branching on target binding, metabolic stability, or membrane permeability without the confounding effect of mass differences that plague comparisons with the ethyl analog (ΔMW = –14.03 g·mol⁻¹).

Procurement for Indole-Hydrazone Screening Libraries

Given the documented biological activities of indole‑hydrazone derivatives—including cytotoxicity [1], anti‑toxoplasma efficacy [2], and antiglycation potential within the 2,4,6‑trichlorophenyl hydrazone sub‑class [3]—this compound is a logical inclusion in diversity‑oriented screening libraries. Its availability through Sigma‑Aldrich’s global distribution network simplifies institutional procurement and ensures batch traceability.

Synthetic Intermediate for Downstream Derivatization

The propylsulfanyl group provides a handle for further chemical modification (e.g., oxidation to sulfoxide or sulfone), while the trichlorophenylhydrazone moiety can participate in cyclocondensation reactions. The high purity (NLT 98 %) reduces side‑product formation in subsequent synthetic steps, making this compound a reliable building block for medicinal chemistry programs.

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